SGI-1776 - 1025065-69-3

SGI-1776

Catalog Number: EVT-287387
CAS Number: 1025065-69-3
Molecular Formula: C20H22F3N5O
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SGI-1776 is a small molecule classified as an imidazo[1,2-b]pyridazine compound. [] It plays a crucial role in scientific research as a potent and selective inhibitor of the PIM (Proviral insertion in murine malignancies) kinase family, which comprises three isoforms: PIM1, PIM2, and PIM3. [, , , , , , , ] SGI-1776 exhibits a higher affinity for PIM1 compared to the other two isoforms. [, , , ]

Synthesis Analysis

A novel synthetic route for SGI-1776 has been developed starting from 1,4-dibromo-trans-2-butene. The synthesis involves a three-step process to create the 3-bromo-6-chloro-imidazo[1,2-b]pyridazine scaffold. Subsequent Suzuki coupling with various substituted aryl boronic acids followed by the introduction of aliphatic amines leads to the synthesis of SGI-1776. Initial structure-activity relationship (SAR) studies revealed that the introduction of a hydrophobic moiety at the R1 position and small ring substituent groups with a 1 or 2 -CH2 spacer at the 6-amine position are vital for the potent inhibition of PIM1 kinase. []

Molecular Structure Analysis

The molecular structure of SGI-1776 has been analyzed through X-ray crystallographic studies and virtual screening methods utilizing the known crystal structure of PIM1 kinase. [] These studies have identified key structural features of SGI-1776 that facilitate its interaction with the unique binding pocket of PIM kinases.

Mechanism of Action

SGI-1776 functions as a potent ATP-competitive inhibitor, selectively targeting the PIM kinase family. [, , , , , ] By inhibiting PIM kinases, SGI-1776 disrupts several downstream signaling pathways involved in cell survival, proliferation, and drug resistance. These pathways include:

  • Inhibition of apoptosis: SGI-1776 downregulates the phosphorylation of the pro-apoptotic protein BAD, thereby promoting apoptosis in various cancer cell lines and primary cells. [, , , , , , , , , , ]
  • Cell cycle arrest: SGI-1776 inhibits the phosphorylation of cell cycle regulators such as p21Cip1/WAF1, p27kip1, and CDC25, leading to cell cycle arrest in the G1 phase. [, , , , , ]
  • Inhibition of transcription and translation: SGI-1776 disrupts the phosphorylation of transcription factors like c-Myc and 4E-BP1, leading to a decrease in RNA and protein synthesis. [, , , , ] This affects the expression of short-lived proteins such as Mcl-1, a critical survival factor. [, , , ]
  • Inhibition of drug resistance: SGI-1776 has been shown to overcome resistance to chemotherapy agents like cytarabine by disrupting PIM-mediated signaling pathways that promote survival and drug efflux. [, , ] It also sensitizes multidrug-resistant cells by inhibiting the activity and surface expression of drug transporters like ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). [, ]
Applications
  • Acute myeloid leukemia (AML): SGI-1776 demonstrates significant in vitro and in vivo activity against AML cells, particularly those with FLT3-ITD mutations. [, , , , , , , ] It significantly enhances the efficacy of cytarabine and overcomes intrinsic cytarabine resistance. [, ]
  • Chronic lymphocytic leukemia (CLL): SGI-1776 induces apoptosis in CLL cells by reducing Mcl-1 levels through the inhibition of global RNA synthesis. [, , ]
  • Mantle cell lymphoma (MCL): SGI-1776 is effective against MCL by disrupting transcriptional and translational processes and triggering apoptosis. [, ]
  • Prostate cancer: SGI-1776 compromises cell viability, induces cell cycle arrest, triggers apoptosis, and resensitizes chemoresistant cells to taxanes. [, , ]
  • Ovarian cancer: SGI-1776 inhibits proliferation, migration, and invasion of ovarian cancer cells. [, , ] It synergizes with cisplatin to induce apoptosis. []
  • Pancreatic cancer: SGI-1776 modulates transformed growth and chemosensitizes pancreatic cancer cells to gemcitabine. []
  • Multiple myeloma (MM): SGI-1776 exhibits significant anti-myeloma activity alone and synergizes with lenalidomide. [, ] It promotes the ubiquitination and degradation of IKZF1 and IKZF3, transcription factors crucial for myeloma cell survival. []
  • Echinococcus multilocularis infection: SGI-1776 exhibits detrimental effects on in vitro cultured parasite metacestode vesicles, suggesting its potential as an anti-parasitic agent. []
  • Pulmonary hypertension: SGI-1776 improves pulmonary hemodynamics and vascular remodeling in rat models of pulmonary hypertension. []

Properties

CAS Number

1025065-69-3

Product Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C20H22F3N5O

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26)

InChI Key

SXLKQFDJPFXMGV-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2

Solubility

Soluble in DMSO, not in water

Synonyms

SGI 1776
SGI-1776
SGI1776

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.